Gosogliptin
Overview
Description
Gosogliptin (INN; trade name Saterex) is a drug for the treatment of type II diabetes . It belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins . It was discovered and developed through Phase 1 and Phase 2 by Pfizer .
Molecular Structure Analysis
The IUPAC name of Gosogliptin is (3,3-Difluoro-1-pyrrolidinyl){(2S,4S)-4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone . The molecular formula is C17H24F2N6O, and the molar mass is 366.417 g·mol−1 .Chemical Reactions Analysis
Gosogliptin has been found to show very potent activities against Monoglyceride Lipase (MGL) even at nanomolar concentrations . This suggests that Gosogliptin could be used as a promising lead for the future development of new dual DPP-IV/MGL inhibitors .Scientific Research Applications
1. Clinical Studies and Efficacy
Gosogliptin, a dipeptidyl peptidase-4 inhibitor (DPP-4i), has been studied for its efficacy in managing type 2 diabetes mellitus (T2DM). Research has focused on its role in blood glucose regulation. In a study conducted in Russia, gosogliptin demonstrated comparable efficacy and safety profiles to vildagliptin, another DPP-4 inhibitor, when used as monotherapy or in combination with metformin for treating T2DM (Nedosugova et al., 2014). Another study comparing gosogliptin with vildagliptin confirmed its effectiveness as a hypoglycemic agent, suitable for monotherapy as well as in combination with metformin (Galstyan et al., 2015).
2. Mechanism of Action and Potential Benefits
DPP-4 inhibitors like gosogliptin work by regulating insulin levels in the body, thereby affecting blood sugar levels in diabetics. The mechanism of action and results of clinical studies for gosogliptin and other DPP-4 inhibitors were presented in a paper by Biryukova (Biryukova, 2019). These studies highlight the potential for DPP-4 inhibitors to offer benefits beyond glycemic control in patients with type 2 diabetes, suggesting broader applications in clinical practice.
3. Broader Implications and Future Research
The broader implications of DPP-4 inhibitors like gosogliptin, including gosogliptin, extend to other potential therapeutic areas. For instance, linagliptin, another DPP-4 inhibitor, has been shown to have positive effects beyond glycemic control, such as improved wound healing, reduced hepatic fat content, decreased infarct size in myocardial infarction or stroke, and improved vascular function with decreased oxidative stress (Doupis, 2014). These findings from linagliptin studies could suggest similar potential benefits for gosogliptin, warranting further research.
Safety And Hazards
Gosogliptin is intended for research use only and is not for human or veterinary use . In case of exposure, appropriate measures such as rinsing skin with water, flushing eyes with water, and seeking medical attention are recommended . The safety and scientific validity of Gosogliptin have been studied in clinical trials .
Future Directions
Gosogliptin and saxagliptin show very potent activities against MGL even at nanomolar concentrations . This finding provides evidence for a new mechanism by which DPP-IV inhibitors improve insulin sensitivity and suppress inflammation response independent of incretin hormones pathway . Therefore, Gosogliptin could be used as a promising lead for the future development of new dual DPP-IV/MGL inhibitors as successful treatments of diabetes as well as various inflammatory conditions .
properties
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-[(2S,4S)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEWGXUTRTXFRF-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1(F)F)C(=O)[C@@H]2C[C@@H](CN2)N3CCN(CC3)C4=NC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007213 | |
Record name | Gosogliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gosogliptin | |
CAS RN |
869490-23-3 | |
Record name | Gosogliptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869490-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gosogliptin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869490233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gosogliptin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08382 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gosogliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601007213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GOSOGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI718UO477 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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